molecular formula C8H10O4 B13122251 Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate

Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate

Cat. No.: B13122251
M. Wt: 170.16 g/mol
InChI Key: WNQZZFNYTUZPLN-UHFFFAOYSA-N
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Description

Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclopropane ring and a tetrahydrofuran ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate typically involves the reaction of cyclopropyl ketones with alkynyl compounds under base-catalyzed conditions. A common method includes the use of t-BuOK/t-BuOH/THF as the catalytic system at room temperature . This reaction proceeds via a regio- and stereoselective manner to afford the desired spirocycles.

Industrial Production Methods

While specific industrial production methods for Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity. This compound can also undergo alkylation at the acidic center, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is unique due to its specific spiro linkage and the presence of both ketone and ester functional groups. This combination provides distinct reactivity and potential for diverse applications compared to its analogues.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate

InChI

InChI=1S/C8H10O4/c1-11-7(10)6-5(9)4-12-8(6)2-3-8/h6H,2-4H2,1H3

InChI Key

WNQZZFNYTUZPLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)COC12CC2

Origin of Product

United States

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